(R)-2-(3-methoxyphenyl)propanoic acid
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Overview
Description
®-2-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the class of aromatic carboxylic acids and is characterized by the presence of a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of microbial biotransformations. For example, the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria can yield ®-2-(3-methoxyphenyl)propanoic acid . Another method involves the enantioselective hydrolysis of racemic 2-methyl-3-phenylpropionic acid using specific bacteria and yeasts .
Industrial Production Methods
In industrial settings, the production of ®-2-(3-methoxyphenyl)propanoic acid often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols, which can be further transformed into ®-2-(3-methoxyphenyl)propanoic acid .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitriles, and esters are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
®-2-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which ®-2-(3-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-(3-methoxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group on the benzene ring. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
127641-45-6 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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